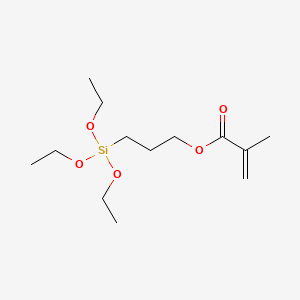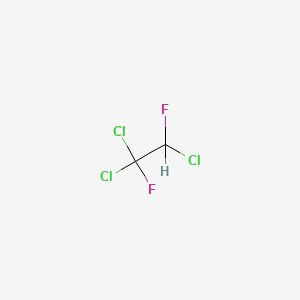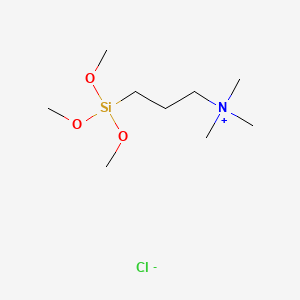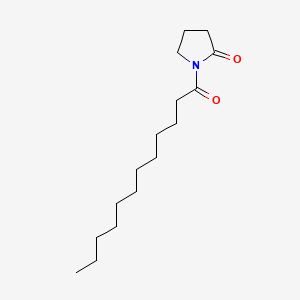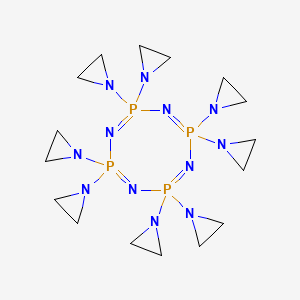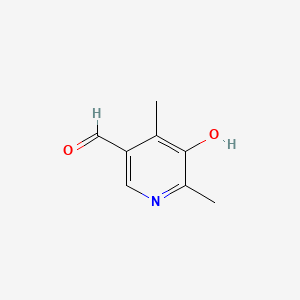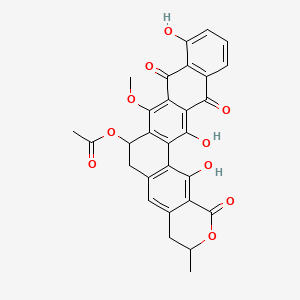
1H-Naphtho(2',3':6,7)phenanthro(3,2-c)pyran-1,9,14-trione, 3,4,6,7-tetrahydro-7-(acetyloxy)-8-methoxy-3-methyl-10,15,16-trihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Naphtho(2',3':6,7)phenanthro(3,2-c)pyran-1,9,14-trione, 3,4,6,7-tetrahydro-7-(acetyloxy)-8-methoxy-3-methyl-10,15,16-trihydroxy- is a natural product found in Streptosporangium roseum and Streptosporangium with data available.
Aplicaciones Científicas De Investigación
Cytotoxic Activities
Studies have shown that derivatives of 1H-Naphtho[2',3':6,7]phenanthro[3,2-c]pyran possess cytotoxic activities. For instance, compounds like benzo[c]pyrano[3,2-h]acridin-7-one derivatives displayed cytotoxic activities against L1210 murine leukemia cells, similar in magnitude to acronycine itself (Bongui et al., 2005).
Phase II Enzyme Induction
Some compounds within this chemical class have the potential to induce phase II enzymes, such as quinone reductase (QR). This was observed in a study where specific compounds isolated from Musa x paradisiaca cultivar showed potential cancer chemopreventive properties, evidenced by their ability to induce QR in cultured mouse hepatoma cells (Jang et al., 2002).
Synthesis of Heterocyclic Systems
These compounds are also crucial in the synthesis of various heterocyclic systems. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate reactions with certain derivatives led to the formation of isomeric naphtho[1,2-b]pyran-2-one and naphtho[2,1-b]pyran-3-one, demonstrating their utility in organic synthesis (Ornik et al., 1990).
Molecular Structure Analysis
Research into the molecular structure and synthesis of these compounds continues to be an area of interest. For instance, the total synthesis and structural analysis of specific derivatives, such as semixanthomegnin, have been conducted, providing insights into their chemical properties (Cotterill et al., 2003).
Medicinal Chemistry
In medicinal chemistry, these compounds have been studied for their potential pharmaceutical applications. For example, Mannich bases of certain derivatives showed specific anticonvulsant activity, indicating their potential use in the development of new medications (Ermili et al., 1975).
Organic Chemistry Reactions
These compounds are involved in various organic reactions. For instance, studies have shown their reactivity with aldehydes, leading to the formation of different derivatives with potential applications in organic chemistry (Sammour et al., 1972).
Propiedades
Número CAS |
157110-25-3 |
|---|---|
Nombre del producto |
1H-Naphtho(2',3':6,7)phenanthro(3,2-c)pyran-1,9,14-trione, 3,4,6,7-tetrahydro-7-(acetyloxy)-8-methoxy-3-methyl-10,15,16-trihydroxy- |
Fórmula molecular |
C29H22O10 |
Peso molecular |
530.5 g/mol |
Nombre IUPAC |
(3,19,26-trihydroxy-15-methoxy-7-methyl-5,17,24-trioxo-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,9,15,18(23),19,21,25-nonaen-13-yl) acetate |
InChI |
InChI=1S/C29H22O10/c1-10-7-12-8-13-9-16(39-11(2)30)20-21(17(13)25(33)18(12)29(36)38-10)27(35)22-23(28(20)37-3)26(34)19-14(24(22)32)5-4-6-15(19)31/h4-6,8,10,16,31,33,35H,7,9H2,1-3H3 |
Clave InChI |
KPZZVJIBEBNPBQ-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC3=C(C4=C(C(C3)OC(=O)C)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)OC)C(=C2C(=O)O1)O |
SMILES canónico |
CC1CC2=CC3=C(C4=C(C(C3)OC(=O)C)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)OC)C(=C2C(=O)O1)O |
Sinónimos |
WS 79089C WS-79089C WS79089C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid](/img/structure/B1208829.png)
![N-(3-methoxyphenyl)-2-benzo[cd]indolamine](/img/structure/B1208830.png)
![1-[2-(diethylamino)ethyl]-5,6-dimethyl-1H-pyrrolo[1,2,3-de]quinoxalin-2(3H)-one](/img/structure/B1208831.png)
![(1R,2S,4S,5R,8S,9S,11R)-2-[[(3aS,7R,7aR)-7-methyl-3-methylidene-4,5,7,7a-tetrahydro-3aH-furo[2,3-c]pyran-5-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1208835.png)

![(3R,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1208837.png)

